molecular formula C16H20 B241783 1-Phenyladamantane CAS No. 780-68-7

1-Phenyladamantane

Cat. No.: B241783
CAS No.: 780-68-7
M. Wt: 212.33 g/mol
InChI Key: XACJBFHSZJWBBP-UHFFFAOYSA-N
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Description

1-Phenyladamantane is an organic compound with the chemical formula C16H20. It is a derivative of adamantane, where a phenyl group is substituted for one of the hydrogen atoms in the adamantane structure. This compound appears as white crystals and has a melting point of approximately 84°C . It is not easily soluble in water but can dissolve in organic solvents . This compound has significant applications in medicinal chemistry and organic material synthesis .

Chemical Reactions Analysis

1-Phenyladamantane undergoes various chemical reactions, including:

Common reagents used in these reactions include halogenated hydrocarbons, strong acids or bases, and catalysts like Lewis acids . The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Phenyladamantane is unique due to its adamantane core structure, which provides rigidity and stability. Similar compounds include:

These compounds share the adamantane core but differ in their substituents, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACJBFHSZJWBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878034
Record name 1-PHENYLADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30176-62-6, 780-68-7
Record name 1-PHENYLADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLADAMANTANE
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Synthesis routes and methods I

Procedure details

Heat 0.068 mol of iron(III) chloride to boiling in 20 ml of absolute benzene. Drop 0.0186 mol of 1-bromo-adamantane, dissolved in 30 ml of absolute benzene, to the solution. Then heat to boiling for 3 hrs. After cooling, pour the reaction mixture onto ice/hydrochloric acid, separate the organic phase, and extract the aqueous phase with two portions of benzene. Wash the combined organic phases with water, dry with calcium chloride, filter and evaporate to dryness under vacuum. Recrystallize the residue from methanol. (Yield: 80%).
Quantity
0.0186 mol
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reactant
Reaction Step One
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20 mL
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solvent
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30 mL
Type
solvent
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Quantity
0.068 mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

1-Bromoadamantane (215.4 mg, 1.0 mmol) and a THF solution (1.55 mL, 0.97 M, 1.50 mmol) of phenylmagnesium bromide were used as starting materials, and reacted as in Entry 1. Conditions: The THF solution of phenylmagnesium bromide was added dropwise at 40° C. over 3 hours. After silica gel column chromatography (pentane), the title compound was obtained as a white solid (0.173 g, yield 81%).
Quantity
215.4 mg
Type
reactant
Reaction Step One
Name
Quantity
1.55 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
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solvent
Reaction Step Five

Synthesis routes and methods III

Procedure details

Add 1-bromoadamantane (10 g, 46.5 mmols), potassium carbonate (7.7 g, 55.8 mmols) and palladium on carbon (250 mg, catalytic) in benzene and heat to 120° C. for 1 week. Cool the reaction to room temperature and filter over Celite® rinsing with EtOAc. Concentrate under reduce pressure to provide the title compound. 1H NMR (400 MHz; CDCl3) δ 7.2-7.4(m, 5H), 2.10(s, 3H), 1.92(s, 6H), 1.77(s, 6H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.7 g
Type
reactant
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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